4-Chloro-3',4'-dimethylbenzophenone

Descripción

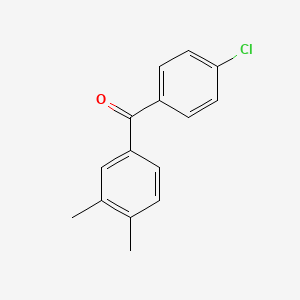

4-Chloro-3',4'-dimethylbenzophenone is a benzophenone derivative characterized by a chlorinated phenyl ring and a dimethyl-substituted phenyl ring. Its molecular formula is C₁₅H₁₃ClO, with a molecular weight of 244.72 g/mol.

Propiedades

IUPAC Name |

(4-chlorophenyl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDVVGLPIKIHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373913 | |

| Record name | 4-Chloro-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40415-10-9 | |

| Record name | 4-Chloro-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-3’,4’-dimethylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-chlorobenzoyl chloride with 3,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in a non-polar solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the synthesis of 4-Chloro-3’,4’-dimethylbenzophenone follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

4-Chloro-3’,4’-dimethylbenzophenone is utilized in various scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3’,4’-dimethylbenzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action depend on the specific application and target molecule .

Comparación Con Compuestos Similares

4-Chlorobenzophenone

- Molecular Formula : C₁₃H₉ClO

- Molecular Weight : 216.66 g/mol

- Key Differences : Lacks methyl substituents on the second phenyl ring.

- Properties: Higher solubility in non-polar solvents due to reduced steric hindrance. Simpler synthesis routes compared to dimethyl-substituted analogs [9].

- Applications : Used as a UV initiator and intermediate in pharmaceuticals.

4,4'-Dimethylbenzophenone

- Molecular Formula : C₁₅H₁₄O

- Molecular Weight : 210.27 g/mol

- Key Differences : Replaces chlorine with a methyl group on the chlorinated phenyl ring.

- Structural Insights :

- Theoretical studies show a dihedral angle of 51.9° between benzene rings in gas-phase structures, suggesting conformational flexibility [16].

- Methyl groups enhance thermal stability but reduce reactivity in electrophilic substitutions.

4-Chloro-3',5'-dimethylbenzophenone

- Molecular Formula : C₁₅H₁₃ClO

- Molecular Weight : 244.72 g/mol (same as 3',4'-isomer)

- Key Differences : Methyl groups at 3' and 5' positions instead of 3' and 4'.

- Safety Data :

- Classified as a laboratory chemical with hazards including skin/eye irritation (based on SDS for 3',5'-isomer) [7].

- Physicochemical Properties: Expected lower solubility in polar solvents compared to non-symmetrical isomers due to steric symmetry.

4-Chloro-3',4'-dimethoxybenzophenone

- Molecular Formula : C₁₅H₁₃ClO₃

- Molecular Weight : 276.72 g/mol

- Key Differences : Methoxy (-OCH₃) substituents instead of methyl (-CH₃).

- Properties :

- Melting Point : 74–78°C (vs. higher for dimethyl due to hydrogen bonding in methoxy) [8].

- Enhanced solubility in alcohols and ethers due to polar methoxy groups.

4-Chloro-3',4'-(ethylenedioxy)benzophenone

- Molecular Formula : C₁₅H₁₁ClO₃

- Molecular Weight : 274.70 g/mol

- Key Differences : Ethylenedioxy group introduces a fused oxygen-containing ring.

- Applications : Used in specialized organic syntheses due to its rigid structure [18].

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility Profile |

|---|---|---|---|---|---|

| 4-Chloro-3',4'-dimethylbenzophenone | C₁₅H₁₃ClO | 244.72 | 3',4'-dimethyl | Not reported | Organic solvents (inferred) |

| 4-Chlorobenzophenone | C₁₃H₉ClO | 216.66 | None | 75–77 | Ethers, ketones |

| 4,4'-Dimethylbenzophenone | C₁₅H₁₄O | 210.27 | 4,4'-dimethyl | 110–112 | Toluene, DCM |

| 4-Chloro-3',5'-dimethylbenzophenone | C₁₅H₁₃ClO | 244.72 | 3',5'-dimethyl | Not reported | Organic solvents |

| 4-Chloro-3',4'-dimethoxybenzophenone | C₁₅H₁₃ClO₃ | 276.72 | 3',4'-dimethoxy | 74–78 | Ethanol, acetone |

Key Findings from Research

Substituent Effects :

- Methyl groups enhance hydrophobicity and thermal stability but reduce reactivity in polar reactions compared to methoxy or hydroxyl groups [16].

- Chlorine at the 4-position increases electron-withdrawing effects, influencing photochemical behavior [9].

Structural Flexibility: Dihedral angles between phenyl rings vary with substituent positions (e.g., 51.9° in 4,4'-dimethylbenzophenone), affecting molecular packing and crystallinity [16].

Safety and Handling: Dimethyl and methoxy analogs are generally safer than chlorinated phenols (e.g., 4-Chloro-3,5-dimethylphenol, CAS 88-04-0), which exhibit higher toxicity [5].

Actividad Biológica

4-Chloro-3',4'-dimethylbenzophenone (CDMBP) is a synthetic compound belonging to the benzophenone class, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, toxicity, and applications in medicinal chemistry.

- Molecular Formula : C15H14ClO

- Molecular Weight : 256.73 g/mol

- CAS Number : 3379-87-5

The biological activity of CDMBP is primarily attributed to its ability to interact with various biomolecules. The presence of the chlorine atom and methyl groups significantly influences its lipophilicity and metabolic stability, which are crucial for determining its pharmacological effects. The compound may modulate biological pathways by inhibiting or activating specific enzymes, although detailed molecular targets remain to be fully elucidated.

Antimicrobial Activity

Recent studies have shown that CDMBP exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 μg/mL |

| Escherichia coli | 10 μg/mL |

This suggests that CDMBP could serve as a potential lead compound for developing new antimicrobial agents.

Cytotoxicity and Genotoxicity

Research indicates that CDMBP possesses cytotoxic effects on certain cancer cell lines. A study reported IC50 values indicating moderate cytotoxicity against breast cancer cells, suggesting potential application in cancer therapy.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

Furthermore, genotoxicity assessments revealed that CDMBP has a moderate potential for DNA damage, necessitating further investigation into its safety profile for therapeutic use.

Toxicological Profile

The toxicological assessment of CDMBP highlights several critical aspects:

- Acute Toxicity : Studies indicate that CDMBP exhibits moderate acute toxicity in animal models.

- Endocrine Disruption : Preliminary in silico studies suggest a low probability of interacting with estrogen receptors, indicating minimal estrogenic activity.

These findings underscore the need for comprehensive toxicological evaluations before clinical applications.

Case Studies

- Antimicrobial Efficacy : A case study evaluated the efficacy of CDMBP against multidrug-resistant Staphylococcus aureus strains, demonstrating a notable reduction in bacterial load in vitro.

- Cancer Cell Line Studies : Another study investigated the effects of CDMBP on various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.